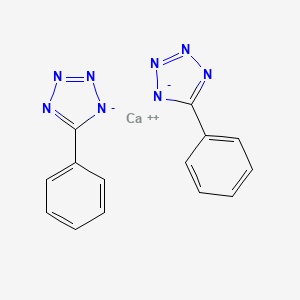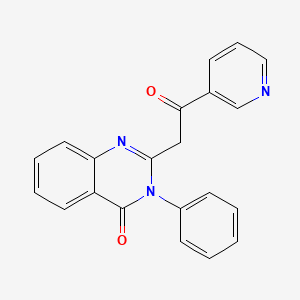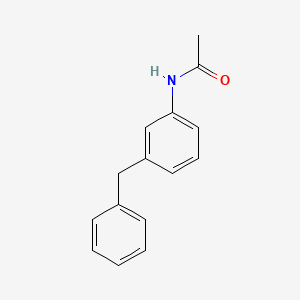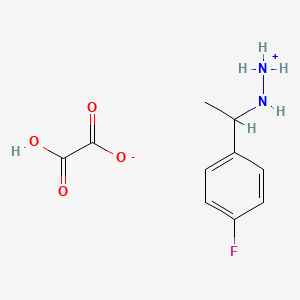![molecular formula C10H12N2O5S B13759233 N-[(o-Nitrophenyl)thio]-L-threonine CAS No. 7685-70-3](/img/structure/B13759233.png)
N-[(o-Nitrophenyl)thio]-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(o-Nitrophenyl)thio]-L-threonine is an organic compound with the molecular formula C10H12N2O5S. It is a derivative of L-threonine, where the amino group is substituted with an o-nitrophenylthio group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(o-Nitrophenyl)thio]-L-threonine typically involves the reaction of L-threonine with o-nitrophenylthiol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure the integrity of the threonine backbone. The process can be summarized as follows:
Starting Materials: L-threonine and o-nitrophenylthiol.
Coupling Agent: Commonly used agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification processes to ensure product purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(o-Nitrophenyl)thio]-L-threonine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thio group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N-[(o-Nitrophenyl)thio]-L-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(o-Nitrophenyl)thio]-L-threonine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thio group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea Derivatives: Compounds with similar thio groups, such as thiourea, exhibit comparable reactivity and applications.
Nitrophenyl Derivatives: Compounds like p-nitrophenylthio derivatives share similar chemical properties and reactivity patterns.
Uniqueness
N-[(o-Nitrophenyl)thio]-L-threonine is unique due to the combination of the nitro and thio groups on the L-threonine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
7685-70-3 |
|---|---|
Molekularformel |
C10H12N2O5S |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h2-6,9,11,13H,1H3,(H,14,15)/t6-,9+/m1/s1 |
InChI-Schlüssel |
QJMPRIHAPGGFMA-MUWHJKNJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O |
Kanonische SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



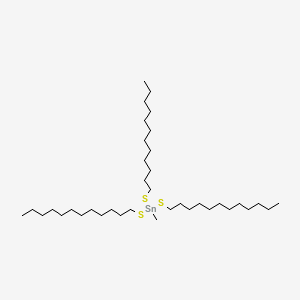

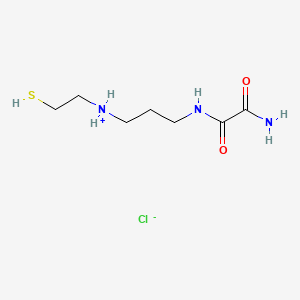
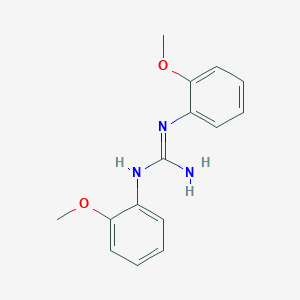
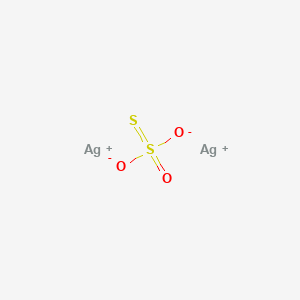

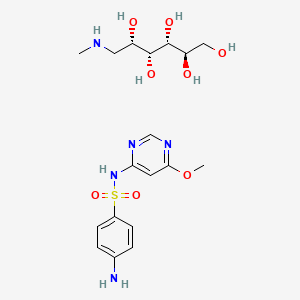
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
